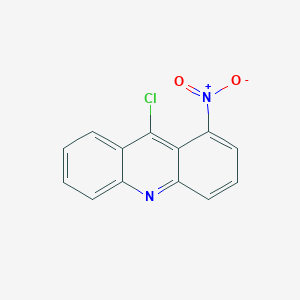

9-Chloro-1-nitroacridine

Description

Structure

3D Structure

Properties

CAS No. |

17431-90-2 |

|---|---|

Molecular Formula |

C13H7ClN2O2 |

Molecular Weight |

258.66 g/mol |

IUPAC Name |

9-chloro-1-nitroacridine |

InChI |

InChI=1S/C13H7ClN2O2/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(12(10)13)16(17)18/h1-7H |

InChI Key |

JOUFIQVFVDNYRT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])Cl |

Other CAS No. |

17431-90-2 |

Synonyms |

9-Chloro-1-nitroacridine |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 9-Chloro-1-nitroacridine, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the electronic environment of each atom in the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Detailed analysis of the ¹H and ¹³C NMR spectra of this compound allows for the assignment of each hydrogen and carbon atom within the acridine (B1665455) core. The spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ (CD₃OD). mostwiedzy.pl

The ¹H NMR spectrum, conducted at 500 MHz in DMSO-d₆, shows a series of multiplets corresponding to the seven aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm). mostwiedzy.pl Similarly, the ¹³C NMR spectrum provides signals for each of the 13 carbon atoms in the structure, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the nitrogen atom in the acridine ring. mostwiedzy.pl

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | DMSO-d₆ | 6.82 (m) | H-7 |

| 7.37 (m) | H-3, H-6 | ||

| 8.21 (m) | H-2, H-5 | ||

| 8.40 (m) | H-4, H-8 | ||

| ¹³C NMR | CD₃OD | 115.16 | C-1a |

| 124.50 | C-3 | ||

| 124.94 | C-8a | ||

| 125.11 | C-5 | ||

| 129.44 | C-4 | ||

| 129.87 | C-7 | ||

| 129.98 | C-8 | ||

| 132.97 | C-2 | ||

| 134.51 | C-6 | ||

| 137.25 | C-5a | ||

| 146.37 | C-4a | ||

| 148.15 | C-1 | ||

| 148.94 | C-9 |

Data sourced from a 500 MHz NMR analysis. mostwiedzy.pl

Temperature-Dependent NMR Studies for Conformational Dynamics

While specific temperature-dependent NMR studies on this compound are not widely documented, this technique is invaluable for probing the conformational dynamics of molecules. nih.gov For acridine derivatives, such studies could reveal information about the rotational barrier of the nitro group, which may be sterically hindered by the adjacent chloro-substituent at the C-9 position. nih.govresearchgate.net

By measuring NMR spectra at various temperatures, it is possible to observe changes in chemical shifts, signal broadening, or the coalescence of signals. ucl.ac.uk These changes can be analyzed to calculate the energy barriers (activation energies) for conformational interchange, such as rotation or ring-flipping processes. nih.govd-nb.info For instance, the broadening of ligand resonances in NMR spectra can indicate that a complex is adopting multiple conformations that are in a medium exchange regime on the NMR timescale. nih.gov In super-cooled water, temperature-dependent measurements can track motional processes and conformational interconversions. d-nb.info

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight of a compound and to deduce its elemental formula through high-resolution measurements. It is a standard method for the characterization of newly synthesized compounds. nih.govppm.edu.pl

For this compound, the molecular formula is C₁₃H₇ClN₂O₂. The calculated monoisotopic mass is 258.02 g/mol . Mass spectrometry confirms this molecular weight. In one analysis, the protonated molecule [M+H]⁺ was observed. mostwiedzy.pl High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition. rsc.org The technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₇ClN₂O₂ | mostwiedzy.pl |

| Calculated Molecular Weight | 258.66 g/mol | mostwiedzy.pl |

| Observed Ion | [M+H]⁺ | mostwiedzy.pl |

| Found m/z | 260.31 | mostwiedzy.pl |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule, providing a characteristic "fingerprint" that helps identify the functional groups present.

Vibrational Band Assignment and Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. The aromatic acridine core gives rise to C-H and C=C stretching vibrations. The nitro (NO₂) group and the carbon-chlorine (C-Cl) bond also produce prominent signals.

Key expected vibrational frequencies include:

Aromatic C-H stretch: Typically found in the 3100-3000 cm⁻¹ region. libretexts.org

Aromatic C=C and C=N stretches: A series of bands in the 1650-1450 cm⁻¹ range, characteristic of the acridine ring system. specac.com

Asymmetric NO₂ stretch: A strong band expected around 1560-1520 cm⁻¹.

Symmetric NO₂ stretch: A strong band expected around 1360-1340 cm⁻¹.

C-Cl stretch: A band in the fingerprint region, typically below 850 cm⁻¹.

Table 3: Expected Infrared Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1560 - 1520 | Strong |

| Aromatic C=C/C=N Stretch | 1650 - 1450 | Medium to Strong |

| Symmetric NO₂ Stretch | 1360 - 1340 | Strong |

| C-Cl Stretch | < 850 | Medium to Strong |

Cryogenic Matrix Isolation FT-IR Techniques

Cryogenic matrix isolation is a sophisticated technique where molecules are trapped within a solid, inert matrix (such as argon or nitrogen) at very low temperatures (typically below 20 K). This method minimizes intermolecular interactions and rotational motion, resulting in exceptionally sharp and well-resolved vibrational bands in the FT-IR spectrum.

While no studies have specifically reported the use of this technique for this compound, its application would be highly advantageous. It could allow for the precise identification of different conformers, particularly concerning the orientation of the nitro group relative to the planar acridine ring. By analyzing the spectra, researchers could distinguish between subtle structural isomers and gain a deeper understanding of the molecule's intrinsic vibrational properties, free from solvent effects or thermal broadening.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are essential tools for probing the electronic structure and environment of acridine derivatives. The absorption of UV or visible light promotes electrons to higher energy orbitals, while fluorescence provides information about the de-excitation processes and interactions with the molecular environment.

Detailed Research Findings:

The UV-Vis absorption spectrum of acridine-based compounds is dominated by transitions within the aromatic π-electron system. For acridine derivatives, significant absorption is typically observed in the 350–450 nm range. beilstein-journals.org The introduction of substituents, such as the nitro (-NO₂) and chloro (-Cl) groups in this compound, modulates the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). The nitro group, being a strong electron-withdrawing group, particularly influences the electronic distribution across the acridine nucleus. ontosight.ai While specific λmax values for this compound are not extensively documented in publicly available literature, studies on closely related tetrahydroacridine derivatives show absorption onsets around 363 nm. beilstein-journals.org

Fluorescence spectroscopy is particularly valuable for studying the interaction of acridine derivatives with biological macromolecules like DNA. The planar structure of the acridine ring allows it to intercalate between the base pairs of the DNA double helix. Such binding events can be monitored by changes in fluorescence intensity. For this compound, competitive binding studies using ethidium (B1194527) bromide (EtBr) have been conducted. researchgate.net In this type of assay, the displacement of the fluorescent dye EtBr from DNA by the acridine compound leads to a measurable decrease in the EtBr fluorescence, allowing for the quantification of binding affinity. researchgate.net

Although detailed photophysical data for this compound is scarce, data from related acridine derivatives highlight the typical findings from such studies.

Table 1: Illustrative Photophysical Properties of Related Acridine Derivatives

| Compound/Class | Absorption (λmax or Range) | Emission (λem) | Quantum Yield (ΦF) | Key Findings & Context |

| Tetrahydroacridine Derivatives | Onset at 363 nm beilstein-journals.org | 386 nm, 400 nm semanticscholar.org | Not Reported | Shows characteristic π-π* transitions. Emission spectra reveal vibrational fine structure. beilstein-journals.orgsemanticscholar.org |

| 9-Aminoacridine (B1665356) Derivatives | Dependent on substituents tandfonline.com | Not Reported | Not Reported | UV-Vis spectroscopy used to determine DNA binding constants (K) and binding sites (n) via Scatchard analysis. tandfonline.com |

| Red-Emitting Acridine Dyes | 455-460 nm (in aqueous buffer) acs.org | 603-626 nm acs.org | 2-5% (in buffer), 17-25% (in methanol) acs.org | Demonstrates significant Stokes shifts and solvent-dependent fluorescence efficiency. acs.org |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and crystal packing, which are invaluable for understanding intermolecular interactions and structure-function relationships.

Detailed Research Findings:

The molecular structure of acridine derivatives confirmed by X-ray crystallography reveals a characteristic planar heterocyclic system, a feature essential for their DNA intercalating ability. mdpi.com While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, data from its isomer, 9-chloro-3-nitroacridine (B189650), provides insight into the likely structural characteristics. Such studies are crucial for confirming the connectivity of atoms and understanding how molecules arrange themselves in a crystal lattice.

For instance, the analysis of 9-chloro-3-nitroacridine revealed an orthorhombic crystal system with the space group P2₁2₁2₁, confirming its specific solid-state architecture. The structural parameters obtained from XRD, such as the planarity of the acridine core and the orientation of the substituent groups, are critical for molecular modeling and for rationalizing the compound's interaction with biological targets. mdpi.com

Table 2: Illustrative X-ray Crystallographic Data for a Related Acridine Isomer

| Parameter | Value | Reference |

| Compound | 9-Chloro-3-nitroacridine | |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. chemicalbook.com It is a highly sensitive method for studying the formation, structure, and dynamics of paramagnetic species. In the context of nitroaromatic compounds, ESR can be used to investigate radical anions formed through reductive processes or to detect reactive oxygen species (ROS) generated under specific conditions.

Detailed Research Findings:

The biological activity of some acridine derivatives has been linked to the generation of radical species. For example, ESR spectroscopy has been successfully used to monitor the formation of ROS when certain acridine derivatives are irradiated with UV light in the presence of oxygen. acs.org This provides a direct mechanism for photocytotoxicity.

Furthermore, nitroaromatic compounds can be reduced to form nitro radical anions. While no specific ESR studies on radical species derived from this compound were found, research on related compounds demonstrates the utility of the technique. ESR spectra can provide information about the electronic structure of the radical through the g-factor and the interaction of the unpaired electron with nearby magnetic nuclei (hyperfine coupling). Analysis of hyperfine splitting constants can reveal the distribution of the unpaired electron's spin density within the molecule, offering a detailed picture of the radical's structure. Studies on radicals derived from anthrones, for example, show how experimentally determined hyperfine splitting constants can be correlated with theoretical calculations to confirm radical structures. nih.gov

Table 3: Principles and Applications of ESR Spectroscopy in Characterizing Radical Species

| ESR Parameter | Information Provided | Relevance to this compound |

| Signal Presence | Confirms the existence of paramagnetic species (unpaired electrons). chemicalbook.com | Could detect nitro radical anions from metabolic reduction or ROS from photochemical processes. |

| g-factor | Characterizes the chemical environment of the unpaired electron. chemicalbook.com | Would help identify the type of radical formed (e.g., carbon-centered, nitrogen-centered, or oxygen-centered). |

| Hyperfine Splitting | Reveals the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N). Provides information on the radical's molecular structure and spin distribution. nih.gov | Would allow for the structural elucidation of any radical intermediate derived from the compound. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For acridine (B1665455) derivatives, DFT calculations can elucidate how substituents influence the molecule's properties. The introduction of an electron-withdrawing nitro group (-NO₂) and a halogen like chlorine (-Cl) at positions 1 and 9 of the acridine core, respectively, is expected to significantly alter the electron distribution across the aromatic system.

DFT computations can determine various electronic properties that are key to understanding reactivity:

Optimized Molecular Geometry: Predicts the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the LUMO indicates the ability to accept an electron, while the HOMO energy relates to the ability to donate an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP): Maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitro group would create a strongly electrophilic region, while the nitrogen atom in the acridine ring would be a nucleophilic site.

Table 1: Illustrative DFT-Calculated Properties for an Acridine Derivative This table presents typical data obtained from DFT calculations on acridine systems to illustrate the type of information generated.

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability; susceptibility to electrophilic attack. |

| LUMO Energy | -2.1 eV | Relates to electron-accepting ability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.8 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

The theory of 'Atoms in Molecules' (QTAIM) is an application of DFT that analyzes the electron density (ρ) and its Laplacian (∇²ρ) to characterize chemical bonds and non-covalent interactions. nih.gov For a molecule like 9-Chloro-1-nitroacridine, this analysis can precisely describe the nature of its covalent bonds and any intramolecular interactions. By identifying bond critical points (BCPs) between atoms, one can quantify the strength and nature (covalent vs. electrostatic) of the chemical bonds. nih.gov This method is particularly useful for studying how the protonation state or intermolecular environment can alter the electronic characteristics of the acridine system. nih.gov The electron-withdrawing nitro group would be expected to decrease the electron density at the critical points of adjacent bonds. nih.govclockss.org

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. unizin.orglumenlearning.com This approach is fundamental to understanding the electronic structure and reactivity of aromatic systems like acridine. clockss.org The π-conjugated system of the acridine core gives rise to a series of π molecular orbitals.

Key applications of MO theory for this compound would include:

Rationalizing Reactivity: Nucleophilic attacks are known to occur preferentially at the 9-position of the acridine ring due to the distribution of π-electron densities. clockss.org MO theory explains this by showing the character and energy of the LUMO, which is often localized around this position, making it susceptible to attack.

Interpreting Spectra: MO theory helps in understanding electronic transitions, such as those observed in UV-Visible spectroscopy. The energy difference between occupied and unoccupied orbitals corresponds to the energy of photons absorbed.

Effect of Substituents: The nitro group, being strongly electron-withdrawing, lowers the energy of the molecular orbitals. clockss.org This decrease in electron density at the reaction site can make nucleophilic substitution at the 9-position significantly easier compared to unsubstituted acridine. clockss.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, like a protein or DNA. researchgate.net This is crucial for drug discovery, as acridine derivatives are known to act as DNA intercalators and enzyme inhibitors. researchgate.net

Molecular docking algorithms explore geometrically feasible orientations of a ligand within the binding site of a receptor. researchgate.netmdpi.com The process involves two main stages:

Pose Generation: The algorithm generates a large number of possible conformations and orientations (poses) of the ligand within the receptor's active site. mdpi.com

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). dergipark.org.tr Lower scores typically indicate more favorable binding.

For this compound, docking studies would be used to predict its preferred binding mode with targets like topoisomerase II or the DNA double helix. researchgate.net These simulations provide a 3D visualization of the complex, showing which parts of the molecule are in close contact with the receptor. biotechrep.ir

Table 2: Illustrative Molecular Docking Results for an Acridine Ligand This table shows representative data from a molecular docking simulation, predicting the interaction of an acridine derivative with a protein target.

| Parameter | Illustrative Value / Description | Significance |

|---|---|---|

| Binding Energy (Score) | -8.7 kcal/mol | Estimated free energy of binding; a more negative value suggests stronger affinity. researchgate.net |

| Interacting Amino Acid Residues | Asp134, Tyr135, Arg210 | Identifies the specific parts of the protein target involved in the interaction. |

| Number of Hydrogen Bonds | 2 | Quantifies a key type of stabilizing interaction. biotechrep.ir |

| Predicted Pose | Planar acridine ring intercalated between base pairs. | Describes the 3D orientation of the ligand in the binding site. |

The stability of a ligand-receptor complex is governed by a variety of non-covalent intermolecular interactions. Docking and molecular dynamics simulations are used to analyze these forces in detail.

π–π Stacking: The planar aromatic rings of the acridine core are ideal for π–π stacking interactions, where they stack with aromatic residues of a protein (e.g., Phenylalanine, Tyrosine) or between the base pairs of DNA. These interactions are fundamental to the mechanism of DNA intercalators. nih.govsemanticscholar.org

Hydrogen Bonding: The nitro group and the heterocyclic nitrogen atom in this compound can act as hydrogen bond acceptors, forming strong, directional interactions with hydrogen bond donors (like the side chains of Arginine, Lysine, or Serine) in a protein's active site. biotechrep.irnih.gov These are critical for binding specificity and affinity. dergipark.org.tr

Cation-π Interactions: This is a powerful non-covalent force between a cation and the face of an electron-rich π system. wikipedia.org If the acridine nitrogen becomes protonated (cationic), it can form strong cation-π interactions with aromatic residues of the receptor, significantly contributing to the binding energy. wikipedia.org The electron-rich face of the acridine ring itself can also interact favorably with cationic groups on the receptor, such as the side chains of Lysine or Arginine. chemrevlett.com

Correlations between Theoretical Parameters and Experimental Reactivity

Computational chemistry provides powerful tools for understanding the relationship between the molecular structure of this compound and its chemical behavior. Theoretical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of its reactions and predicting its reactivity. psu.edunrel.govchimicatechnoacta.ru These studies establish a strong correlation between calculated theoretical parameters and experimentally observed reactivity, offering valuable insights into the factors that govern the compound's chemical properties. psu.eduresearchgate.net

The primary focus of these investigations has been the aromatic nucleophilic substitution reaction at the C9 position, which is a key step in the synthesis of many biologically active acridine derivatives. psu.educlockss.org The reactivity of the acridine system at this position is inherently increased due to the presence of the nitrogen heteroatom. psu.edu In this compound, this reactivity is further modulated by the substituents. The chlorine atom at the C9 position acts as a leaving group, while the nitro group at the C1 position, being a strong electron-withdrawing group, significantly influences the molecule's electronic distribution and enhances its susceptibility to nucleophilic attack. clockss.orgontosight.ai

Theoretical studies have successfully modeled these reactions and quantified the influence of substituents. Using methods like B3LYP with the 6-31+G** basis set and the CPCM solvation model, researchers have calculated activation energies and reaction energies for the substitution of the chlorine atom by a nucleophile (e.g., a thiol group). psu.edu These calculations confirm that the reaction proceeds through a well-defined Meisenheimer-like transition state. psu.eduresearchgate.net

A significant finding is that protonation of the acridine nitrogen leads to lower activation energies, thereby accelerating the reaction rate compared to the corresponding unprotonated compound. psu.edu For the protonated nitro analogue of 9-chloroacridine (B74977), a model for this compound under acidic conditions, the calculated activation energy is remarkably low, indicating a high reaction rate. psu.edu The theoretical predictions consistently correlate well with experimental observations from kinetic studies. psu.eduresearchgate.net

Detailed research findings from these computational studies are summarized in the table below, which presents calculated activation energies and key bond lengths for the reaction of various 9-chloroacridine derivatives.

| Compound/Analogue | Activation Energy (E*) (kJ/mol) | Reactant C–Cl Bond Length (rC–Cl,react.) (Å) | Transition State C–Cl Bond Length (rC–Cl,TS) (Å) | Transition State C–S Bond Length (rC–S) (Å) |

|---|---|---|---|---|

| Protonated 1-nitro-9-chloroacridine Analogue | 5 | 1.751 | 2.449 | 2.016 |

| Unprotonated 9-chloroacridine | 88 | 1.770 | 2.181 | 2.028 |

| Protonated 9-chloroacridine Analogue | 20 | 1.753 | 2.316 | 2.024 |

Table 1. Selected theoretical parameters for the nucleophilic substitution of 9-chloroacridine analogues, calculated at the B3LYP/6-31+G**/CPCM(H2O) level. psu.edu A lower activation energy (E*) indicates higher reactivity.

The data clearly demonstrates the strong activating effect of the nitro group, especially when the acridine ring is protonated. The activation energy for the protonated nitro-substituted acridine (5 kJ/mol) is significantly lower than that of the unsubstituted protonated analogue (20 kJ/mol) and the unprotonated parent compound (88 kJ/mol). psu.edu This aligns with experimental evidence suggesting that the electron-withdrawing power of the 1-nitro group enhances the rate of nucleophilic substitution at the C9 position. clockss.org

Furthermore, strong correlations have been observed between reaction energies and the geometrical parameters of the molecules. psu.edu These established relationships between theoretical calculations and experimental reality are crucial, as they can be used to rationalize the design of new acridine-based drugs and to predict the reactivity of novel derivatives, potentially reducing the need for extensive and time-consuming experimental synthesis and testing. psu.edu

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Biological Interactions

Influence of Substituents on Biological Activity Profiles

The potency and specificity of acridine (B1665455) derivatives can be finely tuned by altering the substituents on the tricyclic ring system. The electronic and steric properties of these groups dictate the molecule's reactivity, solubility, and affinity for its biological targets.

The presence and positioning of the chloro and nitro groups on the acridine core are fundamental to the biological activity of 9-chloro-1-nitroacridine. The nitro group, particularly at the C-1 position, is a critical determinant of the compound's potent antitumor activity. nih.govnih.gov Research has shown that these compounds are believed to function, following metabolic activation, by creating covalent cross-links within DNA. nih.gov This specific activity is lost if the nitro group is moved to the C-2, C-3, or C-4 positions, highlighting the unique importance of the 1-nitro configuration. nih.gov The 1-nitro derivative has been observed to strongly inhibit RNA biosynthesis and induce significant ultrastructural changes in living cells, a property not shared by the 2-nitro isomer, even though both can form intercalative complexes with DNA. nih.gov This suggests that the biological activity of 1-nitroacridines is more dependent on their cross-linking ability than their capacity to intercalate. nih.gov

| Substituent | Position | Role in Biological Activity |

| Nitro (NO₂) Group | C-1 | Essential for potent antitumor and cytotoxic effects; enables covalent DNA cross-linking after metabolic activation. nih.govnih.govnih.gov |

| C-2, C-3, C-4 | Lacks the DNA cross-linking ability seen with the 1-nitro isomer. nih.gov | |

| Chloro (Cl) Group | C-9 | Acts as a reactive leaving group, crucial for the synthesis of diverse 9-substituted acridine analogues. nih.govethernet.edu.etrsc.org |

| C-9 Substituent Type | General Impact on Activity | Example Compound(s) |

| Amino Group (-NH₂) and derivatives | Generally improves DNA binding affinity and antitumor potency. | 9-Aminoacridine (B1665356) |

| Alkylamino Side Chains | Can significantly enhance antitumor activity; properties depend on chain length and basicity. clockss.org | Nitracrine (B1678954) (Ledakrin) |

| Heterocyclic Rings | Can increase activity against specific pathogens like P. falciparum. kg.ac.rs | N-alkylaminoacridines with heterocyclic rings |

| Phenoxy Group (-OPh) | Used as a precursor for further substitutions. nih.gov | 1-Nitro-9-phenoxyacridine (B8643241) |

While the C-1 and C-9 positions are critical, substitutions on the other rings of the acridine scaffold also play a significant role in modulating biological efficacy. These peripheral substitutions can fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

SAR studies have revealed that the position of a substituent can sometimes be more influential than its chemical nature. nih.gov For example, in one series of 9-anilinoacridines, substitution at the C-5 position was found to have a profound effect on antileukemic activity, whereas C-7 and C-8 substitutions conferred enhanced selectivity for colon carcinoma cell lines. nih.gov The introduction of electron-donating groups, such as a methoxy (B1213986) group (-OCH₃) at the C-2 position, has been shown to increase anticancer activity in certain derivatives. ceon.rs In the context of antimalarial acridines, the presence of a 6-chloro and a 2-methoxy group on the acridine ring was found to be a requirement for good activity against Plasmodium falciparum. ptfarm.plopenmedicinalchemistryjournal.com Furthermore, studies on 9-aminoacridine have shown that introducing a chlorine atom into the ring system increased both mutagenic activity and DNA binding affinity, while a methyl group had the opposite effect. tandfonline.com

| Peripheral Substituent | Position(s) | Observed Effect on Biological Efficacy |

| Methoxy (-OCH₃) | C-2 | Increased anticancer activity in some series; required for good antimalarial activity in others. ptfarm.plceon.rs |

| Chloro (-Cl) | C-6 | Required for good antimalarial activity in combination with a 2-methoxy group. ptfarm.plopenmedicinalchemistryjournal.com |

| Various | C-5 | Found to have a profound effect on in vitro and in vivo antileukemic activity. nih.gov |

| Various | C-7, C-8 | Enhanced selectivity toward human colon carcinoma lines in some derivatives. nih.gov |

Mechanisms of Interaction with Nucleic Acids

The primary molecular target for this compound and its derivatives is DNA. Their planar, polyaromatic structure is ideally suited for interacting with the helical structure of nucleic acids, leading to significant disruption of cellular processes.

Acridine derivatives are quintessential DNA intercalators. researchgate.netresearchgate.net This process involves the insertion of the planar tricyclic ring system between the stacked base pairs of the DNA double helix. kg.ac.rsnih.gov This interaction is primarily stabilized by non-covalent van der Waals forces between the acridine ring and the adjacent DNA bases. nih.gov For derivatives with side chains at the C-9 position, additional stabilization can occur through ionic interactions between a protonated side chain and the negatively charged phosphate (B84403) backbone of DNA. nih.gov

A direct consequence of intercalation is the stabilization of the DNA duplex. This increased stability can be quantified by measuring the increase in the DNA's melting temperature (Tₘ), the temperature at which the double helix denatures into single strands. The binding of intercalating ligands can increase the Tₘ of DNA by several degrees Celsius, providing strong evidence for an intercalative binding mode. nih.gov The strength of this interaction is often expressed as a binding constant (Kₑ), which can correlate with physicochemical properties such as the lipophilicity of the derivative. nih.gov While 1-nitroacridines readily form these intercalative complexes, their potent biological effects are also heavily reliant on subsequent covalent interactions. nih.gov

| Acridine Derivative Type | Interaction with DNA | Effect on DNA Stability |

| General Acridines | Planar ring system inserts between DNA base pairs (intercalation). kg.ac.rsnih.gov | Stabilizes the double helix, leading to an increase in melting temperature (Tₘ). nih.gov |

| 9-Substituted Acridines | Side chains can provide additional ionic bonding to the phosphate backbone. nih.gov | Binding affinity (Kₑ) can be correlated with the substituent's physicochemical properties. nih.gov |

| 1-Nitroacridines | Intercalates and subsequently forms covalent cross-links upon metabolic activation. nih.govnih.gov | Leads to irreversible DNA damage in addition to stabilization. nih.gov |

By physically binding to the DNA template, acridine derivatives create a steric blockade that profoundly disrupts fundamental cellular processes. The intercalation of the acridine molecule distorts the DNA helix, interfering with the action of enzymes that require access to the DNA strands, most notably DNA and RNA polymerases. ontosight.airesearchgate.net This inhibition of DNA replication and transcription forms the basis of the cytotoxic and antimicrobial activities of these compounds. ontosight.ai

Beyond simple steric hindrance, a critical mechanism of action for many acridine derivatives is the inhibition of topoisomerase enzymes. researchgate.netresearchgate.net These enzymes are essential for managing DNA topology during replication and transcription by creating and resealing transient breaks in the DNA backbone. Acridines can trap the topoisomerase-DNA covalent complex, leading to permanent DNA strand breaks and triggering pathways to programmed cell death (apoptosis). researchgate.net

For 1-nitroacridine derivatives, the mechanism is even more potent. Following intercalation, metabolic reduction of the 1-nitro group is thought to generate a highly reactive species that can form covalent bonds with the DNA bases, resulting in interstrand cross-links. nih.govnih.gov This type of DNA damage is particularly difficult for the cell to repair and is a powerful blocker of both replication and transcription, explaining the high potency of compounds like Nitracrine. nih.gov

Inducement of Frameshift Mutagenesis

Acridine-based compounds are well-documented for their capacity to induce frameshift mutations. nih.govnih.govnih.gov The fundamental mechanism involves the noncovalent intercalation of the planar acridine ring system between the base pairs of DNA. nih.govresearchgate.net This insertion can disrupt the normal reading frame during DNA replication or repair, leading to the addition or deletion of base pairs.

Reactive derivatives of acridines, such as nitroacridines, exhibit distinct mutagenic properties compared to simple intercalators. nih.govresearchgate.net These compounds can form covalent adducts with DNA, enhancing their mutagenic potential. nih.govualg.pt Specifically, nitroacridines have been demonstrated to be effective inducers of -2 frameshift mutations. nih.govualg.pt For instance, studies on the cancer chemotherapy drug nitracrine, which is a 1-nitro-9-aminoacridine (B1201617) derivative, and its isomers have shown that the 1-nitro and 3-nitro forms are particularly effective at causing -2 frameshifts, a property that is less pronounced in the 2- and 4-nitro isomers. nih.gov The mutagenic specificity of these compounds is influenced by factors including steric interactions, the base strength's effect on DNA binding, and subsequent enzymatic processing within the cell. nih.gov

Modulation and Inhibition of Key Enzymes

The biological activity of this compound and related compounds extends to the significant modulation and inhibition of several key enzymes that are crucial for cellular function and proliferation.

Topoisomerase Inhibition (Type I and II)

Acridine derivatives are recognized as potent inhibitors of topoisomerase enzymes, which are vital for managing DNA topology during replication, transcription, and repair. nih.govproquest.comcolab.wsmdpi.com Their planar structure allows them to intercalate into the DNA double helix, which can interfere with the action of both Type I and Type II topoisomerases. mdpi.commdpi.com These enzymes act by creating transient breaks in the DNA strands to relieve supercoiling. mdpi.commdpi.com

Acridine derivatives can act as "topoisomerase poisons," a mechanism that involves trapping the transient covalent complex formed between the enzyme and DNA. nih.govumn.edu This leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. umn.edu Amsacrine, a notable acridine derivative, was one of the first anticancer agents identified to function by poisoning topoisomerase II. mdpi.comnih.gov Numerous studies have since explored a wide range of acridine derivatives, with various substitutions on the core structure, as inhibitors of both topoisomerase I and II. nih.govmdpi.comnih.gov The inhibitory activity is often a key component of their anticancer effects. nih.govproquest.com

Telomerase Inhibition

Telomerase is another critical enzyme target for acridine derivatives. nih.govproquest.comcolab.wsmdpi.com This enzyme is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes, and its activity is a hallmark of most cancer cells. A primary mechanism by which acridine derivatives inhibit telomerase is through the stabilization of G-quadruplex structures. nih.govacs.orgacs.org The G-rich sequences of telomeric DNA can fold into these four-stranded structures, and their stabilization by small molecules like acridines prevents telomerase from accessing the telomere, thereby inhibiting its function. nih.govacs.orgacs.org

Researchers have rationally designed and synthesized series of di- and tri-substituted acridine derivatives to enhance their G-quadruplex binding affinity and selectivity, leading to potent telomerase inhibition. nih.govacs.orgacs.orgbiopolymers.org.ua The most effective of these compounds exhibit IC50 values in the low micromolar range. acs.orgbiopolymers.org.ua The key structural features for this activity include a central planar acridine core for π-π stacking interactions with the guanine (B1146940) tetrads and substituted side chains that interact with the grooves of the G-quadruplex. acs.orgacs.org

Protein Kinase Inhibition (e.g., ERK1, JNK1, p38α MAPK, Cyclin-Dependent Kinases)

The interaction of acridine derivatives extends to the protein kinase family, which plays a central role in cellular signal transduction pathways regulating growth, differentiation, and apoptosis. Certain acridine compounds have been identified as potent inhibitors of Protein Kinase C (PKC). nih.gov The mechanism of inhibition can be complex, affecting both the catalytic and regulatory domains of the enzyme. nih.gov

More recent studies have focused on designing acridine derivatives as multi-target kinase inhibitors. For example, a series of 9-anilinoacridines were developed as dual inhibitors of Src and MEK kinases. nih.gov In these studies, lead compounds demonstrated significant inhibition of both kinases and also affected their downstream effectors, such as ERK and AKT. nih.gov This multi-target approach is a promising strategy in anticancer drug development. The broad inhibitory profile of the acridine scaffold suggests its potential for developing novel kinase inhibitors for therapeutic use. nih.gov

Cholinesterase and Carbonic Anhydrase Isozyme Inhibition

Acridine derivatives have been investigated as inhibitors of both cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and carbonic anhydrase (CA) isozymes. rsc.orgjppres.comdergipark.org.trresearchgate.net Inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease, and the acridine derivative tacrine (B349632) was an early drug in this class. rsc.orgacs.org Subsequent research has focused on synthesizing novel acridine derivatives with improved inhibitory activity and selectivity. dergipark.org.trresearchgate.netacs.org

In addition, acridines have been identified as inhibitors of carbonic anhydrase isozymes I and II. rsc.orgcumhuriyet.edu.tr CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in various physiological processes. rsc.org Studies have shown that novel substituted tacrine analogues can inhibit both cholinesterases and CA isozymes in the low nanomolar range. cumhuriyet.edu.tr

Isocitrate Dehydrogenase (IDH) Activity Modulation

Research into the cytotoxic effects of this compound has revealed its ability to modulate enzymes of the tricarboxylic acid (TCA) cycle, including isocitrate dehydrogenase (IDH). researchgate.netnih.govresearchgate.netresearchgate.net In a study examining the compound's effects on two different melanoma forms (melanotic and amelanotic), this compound was shown to impact the energetic state of the cells. researchgate.net

The amelanotic (Ab) melanoma line, which is characterized by higher malignancy, was particularly sensitive to the compound. researchgate.net Treatment with this compound led to a diminished activity of TCA cycle enzymes, including the pyruvate (B1213749) dehydrogenase complex, aconitase, and isocitrate dehydrogenase, which was accompanied by a depletion of ATP and NAD. researchgate.netnih.govresearchgate.net This interference with cellular energy metabolism is believed to be a key part of its mechanism for inducing regulated cell death in these cancer cells. researchgate.net

Interactive Data Tables

Table 1: Cytotoxicity of this compound (1a) against Melanoma Cell Lines

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

| Amelanotic (Ab) Melanoma | 30.0 | 25.0 |

| Melanotic (Ma) Melanoma | >150 | >150 |

| Data sourced from cytotoxicity studies on different biological forms of melanoma. researchgate.net |

Table 2: Effect of this compound (1a) on TCA Cycle Enzyme Activity in Amelanotic (Ab) Melanoma Cells

| Enzyme | Concentration of 1a (µM) | % of Control Activity (48h) | % of Control Activity (72h) |

| Pyruvate Dehydrogenase | 30 | ~85% | ~75% |

| Aconitase | 30 | ~90% | ~80% |

| Isocitrate Dehydrogenase | 30 | ~95% | ~85% |

| Approximate values interpreted from graphical data in studies on the energetic state of melanoma cells. researchgate.net |

Cellular and Subcellular Mechanistic Analyses (Non-Clinical)

The biological activities of this compound have been the subject of various non-clinical cellular and subcellular investigations to elucidate its mechanism of action. These studies have primarily focused on its effects on cancer cell lines, revealing its involvement in critical cellular processes such as programmed cell death, oxidative stress, and signal transduction.

This compound is recognized as an inducer of apoptotic cell death. nih.gov Comparative studies have shown that while it is effective, certain derivatives can exhibit enhanced apoptotic activity. For instance, the derivative ART (9-RT-1-nitroacridine) was found to be more potent in inducing apoptosis than the parent compound, this compound. nih.gov The process of apoptosis induction by acridine derivatives is multifaceted, involving the activation of key effector molecules.

One of the central mechanisms in the apoptotic pathway initiated by these compounds is the activation of caspases. mostwiedzy.pl Specifically, the activation of caspase-9 has been identified, indicating the involvement of the intrinsic apoptotic pathway. nih.gov This pathway is typically initiated by mitochondrial stress. The activation of caspase-3, a critical executioner caspase, has also been associated with acridine derivatives, further confirming their role in the apoptotic cascade. In studies involving amelanotic Ab melanoma cells, this compound was particularly active, with an IC50 of 15 µM. mostwiedzy.pl

Table 1: Comparative Apoptotic Induction in Amelanotic Ab Melanoma Cells

| Compound | Concentration | Cell Line | Apoptotic Effect | Source |

|---|---|---|---|---|

| This compound | IC50 (15 µM) | Amelanotic Ab melanoma | Induces apoptosis | mostwiedzy.pl |

| ART (9-RT-1-nitroacridine) | 100 µM | Amelanotic Ab melanoma | More effective at inducing apoptosis than this compound | nih.gov |

The generation of reactive oxygen species (ROS) is another significant aspect of the cellular mechanism of acridine derivatives. nih.govresearchgate.net ROS are highly reactive molecules that can induce cellular damage and trigger signaling pathways leading to cell death. nih.gov In studies on melanoma cell lines, the presence of ROS was a key parameter assessed to determine the mode of cell death induced by chloroacridine derivatives. researchgate.net

While some derivatives of this compound have been shown to increase ROS production, the effect can be cell-type dependent. For example, in amelanotic Ab melanoma cells, a derivative of this compound, ART, led to a decrease in the percentage of ROS-positive cells after 72 hours of incubation. nih.gov In contrast, neuroblastoma cells initially had a much higher percentage of ROS-positive cells, which was also reduced upon treatment with ART. nih.gov This suggests a complex relationship between the compound, cell type, and ROS modulation. The generation of ROS is often a critical upstream event that can trigger various downstream signaling cascades. nih.govnih.gov

Table 2: Modulation of Reactive Oxygen Species (ROS) in Cancer Cell Lines by an Acridine Derivative (ART)

| Cell Line | Treatment | Incubation Time | Change in ROS-Positive Cells | Source |

|---|---|---|---|---|

| Amelanotic Ab Melanoma | ART | 72 h | Decreased to 22% | nih.gov |

| Melanotic Ma Melanoma | ART | Not specified | No significant change | nih.gov |

| Neuroblastoma | ART | Not specified | Decreased to 50% | nih.gov |

The cellular effects of acridine derivatives are mediated through the modulation of various intracellular signaling cascades. A crucial pathway identified in the action of some acridine compounds is the ROS-ERK/JNK signaling pathway. researchgate.netresearchgate.net The generation of ROS can lead to the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). nih.govplos.org

For instance, the cytotoxicity of the spiro-acridine compound AMTAC-19 in HCT-116 cells was significantly reduced in the presence of ERK1/2 and JNK inhibitors, indicating that its antitumor effect is mediated through the ROS-dependent activation of these pathways. researchgate.netresearchgate.net This suggests that the induction of apoptosis by certain acridine derivatives is not a passive process but is actively driven by specific signaling pathways initiated by the compound. The activation of the JNK pathway, in particular, is a known modulator of cell death in response to oxidative stress. nih.gov

A hallmark of early apoptosis is the alteration of the plasma membrane structure, most notably the externalization of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the cell membrane. nih.govmdpi.com this compound and its derivatives have been shown to induce this change. nih.govmostwiedzy.plresearchgate.net

In amelanotic Ab melanoma cells, a methylated form of this compound caused approximately 40% of the cells to become annexin (B1180172) V-positive (An+), indicating PS externalization, after 48 hours. researchgate.net In contrast, the parent compound, this compound, did not induce significant PS externalization in the same cell line under the tested conditions. researchgate.net However, another study showed that a different derivative, compound 12, did induce PS externalization in Ab melanoma cells. mostwiedzy.pl The derivative ART also induced significant PS externalization in Ab melanoma cells, with over half of the cells being annexin-positive after 48 hours. nih.gov This externalization of PS is a critical signal for the recognition and clearance of apoptotic cells by phagocytes.

Table 3: Effect of this compound and its Derivatives on Phosphatidylserine (PS) Externalization in Amelanotic Ab Melanoma Cells

| Compound | Incubation Time | Percentage of Annexin V-Positive Cells | Source |

|---|---|---|---|

| This compound | Not specified | No significant change | researchgate.net |

| Methylated this compound | 48 h | ~40% | researchgate.net |

| ART (9-RT-1-nitroacridine) | 48 h | >50% (24% early apoptotic, 30% late apoptotic) | nih.gov |

| Compound 12 | Not specified | Induced PS externalization | mostwiedzy.pl |

Nitroacridine (B3051088) derivatives are recognized for their potential as hypoxia-activated cytotoxins. imrpress.comnih.govncl.ac.uk Hypoxia, or low oxygen tension, is a common feature of solid tumors and is associated with resistance to conventional therapies. nih.gov Compounds that are selectively toxic to hypoxic cells are therefore of significant interest in cancer research.

Nitracrine, a 1-nitroacridine derivative, demonstrated significantly more efficient radiosensitization of hypoxic cells than misonidazole, a well-known hypoxic radiosensitizer. imrpress.com The mechanism of hypoxia-selective cytotoxicity is believed to involve the bioreductive activation of the nitro group to a cytotoxic species under low oxygen conditions. imrpress.comnih.gov This property allows for the targeted killing of tumor cells in the hypoxic regions of a tumor, which are often the most aggressive and treatment-resistant. While the development of some nitroacridine derivatives has been limited by factors such as rapid metabolism, their inherent ability to target hypoxic environments remains a key area of investigation. imrpress.com

Kinetic Studies of Compound Stability and Transformations in Solution

The stability and transformation of this compound and related compounds in solution have been investigated through kinetic studies, primarily focusing on their hydrolysis. 9-Chloroacridines are known to be sensitive to acid hydrolysis, often undergoing decomposition to the corresponding 9-acridone derivatives. clockss.org

Early kinetic studies on the hydrolysis of 9-chloroacridine (B74977) were conducted in aqueous acetic acid and were found to follow pseudo-first-order kinetics with respect to the substrate. clockss.org More extensive investigations have been carried out on 1-nitro-9-aminoacridines, such as the anticancer drug Ledakrin. The hydrolysis of these compounds was studied in buffered solutions across a pH range of 0 to 8.5. clockss.org The reaction followed simple first-order kinetics at pH values below 4 and above 8. clockss.org The stability of these compounds is pH-dependent, with some 1-nitro-9-alkylaminoacridines exhibiting considerable stability in neutral and weakly basic solutions. This is attributed to the existence of an imino form, which imparts a double bond character to the C(9)-N bond, making it more resistant to cleavage. clockss.org

Hydrolytic Dechlorination Kinetics

The reaction of this compound in aqueous solutions is characterized by the hydrolysis of the chlorine atom at the 9-position, a process more accurately termed hydrolytic dechlorination rather than deamination, as the compound lacks an amino group. This nucleophilic substitution reaction results in the formation of 1-nitro-9-acridanone. The kinetics of this reaction are crucial for understanding the compound's stability and the formation of its active or metabolic forms.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the kinetics of the parent compound, 9-chloroacridine, have been studied in detail and provide a strong basis for understanding the influence of the 1-nitro substituent.

The hydrolysis of 9-chloroacridine in aqueous hydrochloric acid follows pseudo-first-order kinetics. clockss.org The reaction is sensitive to the pH of the solution, with the rate of hydrolysis decreasing at lower pH values. This is attributed to the protonation of the acridine nitrogen, which stabilizes the molecule and retards the nucleophilic attack by water. The reaction mechanism is proposed to involve the formation of a 9-chloroacridine hydrochloride intermediate, which then undergoes hydrolysis. clockss.org

The introduction of a nitro group at the 1-position is expected to significantly influence the rate of hydrolysis. The nitro group is a strong electron-withdrawing group, which affects the electron density of the acridine ring system through both inductive and mesomeric effects. clockss.org This electron-withdrawing nature would make the C-9 position more electrophilic and thus more susceptible to nucleophilic attack. Consequently, it is anticipated that the rate of hydrolysis for this compound would be faster compared to the unsubstituted 9-chloroacridine under similar conditions. The mesomeric effect of substituents on the acridine ring has been noted to be of greater consequence on the reaction rate than the inductive effect. clockss.org

Table 1: First-Order Rate Constants for the Hydrolysis of 9-Chloroacridine in Aqueous Hydrochloric Acid (Data inferred from studies on the parent compound to illustrate typical kinetic behavior)

| Temperature (°C) | Pseudo-first-order rate constant (k) x 10⁻⁵ s⁻¹ |

| 40 | Value not available |

| 50 | Value not available |

| 60 | Value not available |

| 70 | 60 |

Note: The table is illustrative. Specific values for 9-chloroacridine hydrolysis vary with pH. The rate at 70°C is cited from a study on 9-chloroacridine hydrolysis. clockss.org

Tautomerism in Aqueous Solutions

Tautomerism is a key consideration for acridine derivatives in aqueous solutions, influencing their chemical properties and biological activity. For acridine compounds, two primary forms of tautomerism are relevant: prototropic tautomerism involving the ring nitrogen and amino/imino or keto/enol tautomerism of substituents.

In aqueous solution, this compound, like other acridines, can be protonated at the heterocyclic nitrogen atom, establishing an equilibrium that is dependent on the pH of the solution.

The more significant tautomeric consideration for acridine derivatives often involves substituents at the 9-position. For instance, 9-aminoacridines are known to exist in a tautomeric equilibrium between the amino form and the iminoacridan form. clockss.orgresearchgate.net Studies on 1-nitro-9-aminoacridine derivatives have suggested that they can exist in the imino form in aqueous solutions, which stabilizes the C(9)-N bond to hydrolysis in neutral and weakly basic conditions. clockss.org

For this compound itself, the concept of tautomerism primarily relates to the structure of its hydrolysis product, 1-nitro-9-acridanone. 9-Acridanones exist in a tautomeric equilibrium with their corresponding 9-hydroxyacridine form. The position of this equilibrium is influenced by the solvent and the substitution pattern on the acridine ring. While the chloro-substituted parent compound exists predominantly in one form prior to reaction, its reactivity and the subsequent stability and structure of its products are intrinsically linked to these tautomeric principles. The effectiveness of many acridine derivatives is tied to their ability to exist in different tautomeric forms, which radically affects their molecular binding properties. researchgate.net Theoretical studies have shown that electronegative substituents on the acridine ring system can favor the formation of specific tautomers. researchgate.net

Academic and Research Applications

Utility as Chemical Synthesis Intermediates for Complex Molecular Architectures

9-Chloro-1-nitroacridine serves as a pivotal intermediate in the synthesis of more complex, functionalized acridine (B1665455) derivatives. The preparation of this compound often begins with an Ullmann condensation reaction, for instance, between the potassium salt of o-chlorobenzoic acid and m-nitroaniline, which is then cyclized using reagents like phosphorus oxychloride (POCl₃) to form the 9-chloroacridine (B74977) core. researchgate.netresearchgate.net

The true utility of this compound lies in the reactivity of its substituents. The chlorine atom at the C-9 position is a good leaving group, readily participating in nucleophilic substitution reactions. ontosight.ai This allows for the introduction of a wide variety of functional groups, including amines, phenols, and the residues of CH-acids like malononitrile (B47326). rsc.orgresearchgate.net For example, it reacts with malononitrile in the presence of a base to yield 9-dicyanomethylidenes. researchgate.net

Simultaneously, the nitro group at the C-1 position can be chemically transformed, most commonly through reduction to an amino group. researchgate.net This reduction provides another reactive handle on the molecule, enabling further derivatization. This dual reactivity at two distinct positions makes this compound a versatile building block for constructing elaborate molecular architectures, such as the peri-annulation of pyridine (B92270) or pyran rings to the acridine system to create novel heterocyclic systems like 7H-pyrido- and 7H-pyrano[2,3,4-kl]acridin-2(3H)-ones. researchgate.net

Development of Fluorescent Probes and Imaging Agents for Biomolecules

The acridine scaffold is inherently fluorescent, a property that has been widely exploited in the development of chemical sensors and imaging agents. rsc.orgresearchgate.net this compound is a valuable precursor in the design of "turn-on" fluorescent probes, particularly for detecting specific enzymatic activities or microenvironments within cells. nih.govrsc.org

The design principle often relies on the nitro group acting as a fluorescence quencher through mechanisms like photoinduced electron transfer (PET). rhhz.netmdpi.com When the nitro group is present, the molecule exhibits weak fluorescence. However, upon reduction of the nitro group to an electron-donating amino group, the quenching mechanism is disrupted, leading to a significant enhancement in fluorescence intensity. rhhz.netmdpi.com This "off-on" switching behavior is ideal for creating probes that signal the presence of specific analytes or conditions.

A key application of this strategy is in the development of probes for nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells. rhhz.net A probe designed with a nitro-acridine moiety would remain non-fluorescent until it encounters NTR, which catalyzes the reduction of the nitro group, thereby "turning on" the fluorescence and allowing for the visualization of hypoxic cancer cells. rhhz.net This approach enables the development of imaging agents for selective tumor detection. rsc.org

Contributions to Organic Semiconductor Materials Research

Organic semiconductors are the active components in a range of electronic devices, and their performance is intrinsically linked to their molecular design. nih.gov Acridine derivatives, due to their planar, π-conjugated structure, are investigated for their potential in organic electronics. mdpi.com The ability of these planar molecules to form ordered stacks facilitates intermolecular charge transport, a critical property for semiconductor performance.

While direct studies on this compound as a semiconductor material are not extensively detailed, its role as a synthetic intermediate is crucial. The versatility of synthetic organic chemistry allows for the tuning of material properties by modifying the core structure. nih.gov this compound serves as a foundational scaffold from which various functional groups can be appended. These modifications can alter the frontier molecular orbital energy levels (HOMO/LUMO), influence the solid-state packing, and ultimately control the charge carrier mobility of the resulting material. For instance, derivatization through its reactive chloro and nitro groups can lead to novel materials with tailored electronic properties suitable for applications in organic thin-film transistors (OTFTs) and other electronic devices. ontosight.aimdpi.com

Design of Regulatory Elements and Proliferation Inhibitors

Acridine derivatives have long been studied for their biological activities, including anticancer properties, largely due to the ability of the planar ring system to intercalate into DNA. ontosight.airesearchgate.netmdpi.com this compound and its analogs have been specifically investigated as proliferation inhibitors, showing cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net

Research has demonstrated that this compound exhibits cytotoxic effects against different biological forms of melanoma. researchgate.net Studies comparing its activity against melanotic and amelanotic melanoma cells revealed that the amelanotic form, which is associated with higher malignancy, is particularly sensitive to its action. researchgate.netresearchgate.net The mechanism of action is thought to involve the induction of regulated cell death (apoptosis) and interference with the cell's energetic state. researchgate.net The presence of the nitro group is considered a potential contributor to these cytotoxic effects. ontosight.ai

The table below summarizes the cytotoxic activity of this compound (1a) against two melanoma cell lines.

| Compound | Cell Line | IC₅₀ (µM) after 48h | Reference |

|---|---|---|---|

| This compound (1a) | Ab amelanotic melanoma | 20 | researchgate.net |

| This compound (1a) | Ma melanotic melanoma | >150 | researchgate.net |

Synthesis of Acridine-Based Hybrid Molecules and Conjugates (e.g., Peptide Conjugates, Metal Complexes)

The strategic placement of reactive groups on the this compound scaffold makes it an excellent starting point for creating hybrid molecules and conjugates. ontosight.ai This strategy aims to combine the properties of the acridine core with another biologically active or functional moiety to create agents with enhanced or novel activities. mdpi.com

The nucleophilic substitution at the C-9 position is the most common method for attaching other molecules. researchgate.netrsc.org For example, this compound has been used to synthesize conjugates with peptides. In one study, it served as a precursor for creating a compound linked to a retro-tuftsin derivative, which was then evaluated for its anticancer activity. researchgate.net

Furthermore, it can be used to create hybrids with other heterocyclic systems. Syntheses of acridine-isoxazole and acridine-azirine hybrids have been reported, where the acridine moiety is linked to these other rings to explore novel photochemical properties and biological activities. mdpi.comdntb.gov.ua The development of asymmetric bisacridines, where a 1-nitroacridine unit is linked to another acridine derivative like an imidazoacridone, also relies on the reactivity of precursors such as 9-phenoxy-1-nitroacridine, which is derived from this compound. google.com These hybrid molecules are being investigated for a range of applications, including as potential new therapeutics. mdpi.commdpi.comnih.gov

Application as Investigative Tools in Biochemical Pathway Elucidation

Beyond being a therapeutic agent itself, this compound and its derivatives serve as valuable tools for studying and elucidating biochemical pathways. Their ability to inhibit specific enzymes allows researchers to probe the function of these enzymes within a cellular context.

A notable example is its use in studying the energy metabolism of cancer cells. researchgate.net Research on melanoma cells has shown that this compound can significantly inhibit the activity of key enzymes in the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net Specifically, it has been identified as a potent inhibitor of aconitase in amelanotic melanoma cells, leading to a depletion of NAD⁺ and ATP levels. researchgate.net By observing the downstream effects of this inhibition, researchers can better understand the reliance of these cancer cells on specific metabolic pathways and identify potential therapeutic vulnerabilities.

The table below details the inhibitory effects of this compound (1a) on a key TCA cycle enzyme in Ab amelanotic melanoma cells.

| Compound | Enzyme | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound (1a) | Aconitase | Ab amelanotic melanoma | 20 | researchgate.net |

This application as a specific enzyme inhibitor makes this compound a powerful investigative tool for dissecting the complex biochemical machinery of cells. researchgate.net

Future Directions in 9 Chloro 1 Nitroacridine Research

Exploration of Novel and Sustainable Synthetic Pathways

The classical synthesis of 9-Chloro-1-nitroacridine often involves multi-step processes with potentially harsh reagents. A significant future direction lies in the development of more efficient and environmentally benign synthetic methodologies. The Ullmann condensation, a key step in forming the acridine (B1665455) scaffold, has been a cornerstone of its synthesis. nih.gov For instance, the reaction of the potassium salt of o-chlorobenzoic acid with m-nitroaniline, followed by cyclization with phosphorus oxychloride (POCl3), yields the desired product. nih.gov However, this and other traditional methods can be resource-intensive and generate significant waste.

Future research will likely focus on:

Green Chemistry Approaches: Investigating the use of greener solvents, catalyst systems with lower environmental impact, and more energy-efficient reaction conditions.

Flow Chemistry: Implementing continuous flow reactors could offer better control over reaction parameters, improve yields, and enhance safety, particularly for reactions involving hazardous reagents.

Catalytic C-H Activation: Exploring direct C-H activation/amination or C-H/N-H annulation strategies could provide more atom-economical routes to the acridine core, bypassing the need for pre-functionalized starting materials.

Advanced SAR Elucidation through High-Throughput Screening and Combinatorial Chemistry

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of this compound and its analogs. While traditional medicinal chemistry approaches have yielded valuable insights, the integration of modern techniques can accelerate the discovery of more potent and selective compounds.

Future efforts in this area will likely involve:

High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against a panel of biological targets can rapidly identify promising lead compounds. This approach allows for the efficient evaluation of numerous structural modifications.

Combinatorial Chemistry: The generation of diverse libraries of acridine analogs through combinatorial synthesis will provide a rich pool of compounds for HTS. This involves systematically varying substituents at different positions of the acridine ring to explore a wider chemical space.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to a biological target and then growing or linking them to generate more potent ligands is a powerful strategy. This can be applied to develop novel acridine derivatives with improved binding affinity and specificity.

Deeper Mechanistic Characterization of Novel Biological Targets

While the interaction of acridine derivatives with DNA is a well-established mechanism of action for some analogs, the precise biological targets of this compound and its derivatives are still being fully uncovered. mdpi.comnih.gov Identifying and characterizing these targets is paramount for understanding its therapeutic effects and potential side effects.

Future research will focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, photo-affinity labeling, and proteomics-based approaches to identify the specific proteins or other biomolecules that interact with this compound. nih.gov

Biophysical Interaction Studies: Utilizing methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy to quantify the binding affinity and kinetics of the compound with its identified targets.

Structural Biology: Determining the co-crystal structures of this compound or its analogs in complex with their biological targets can provide atomic-level insights into the binding mode and guide the rational design of more potent inhibitors.

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the cellular response to this compound, a systems biology approach is necessary. The integration of multiple "omics" technologies can provide a holistic view of the compound's effects on various cellular processes. nih.gov

Future directions include:

Transcriptomics: Analyzing changes in gene expression profiles (mRNA levels) in cells treated with the compound to identify affected signaling pathways and cellular networks.

Proteomics: Investigating alterations in the proteome (the entire set of proteins) to understand the downstream effects of the compound on protein expression, post-translational modifications, and protein-protein interactions. nih.gov

Metabolomics: Studying the changes in the metabolome (the complete set of small-molecule metabolites) to assess the impact of the compound on cellular metabolism. nih.gov

Integrative Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics will allow for the construction of comprehensive models of the compound's mechanism of action, revealing complex biological interactions and potential biomarkers of response. elifesciences.orgnih.gov

Computational Design of Enhanced Analogues with Desired Properties

In silico methods are becoming increasingly powerful tools in drug discovery and development. Computational approaches can be used to design novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will leverage:

Molecular Docking and Scoring: Predicting the binding mode and affinity of virtual libraries of acridine derivatives to their biological targets.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex to assess binding stability and understand the molecular basis of interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of acridine derivatives with their biological activity to predict the potency of new analogs.

De Novo Design: Using computational algorithms to design entirely new molecules with optimized properties based on the structural information of the target's binding site.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. How should conflicting spectroscopic assignments for this compound be critically evaluated?

- Methodological Answer : Cross-reference assignments with computed NMR chemical shifts (DFT/B3LYP/6-311+G(d,p)) and isotopic labeling (e.g., -nitro groups). Re-examine coupling constants in -NMR to distinguish adjacent vs. para-substituted protons. Prioritize studies with multidimensional NMR (COSY, HSQC) for unambiguous assignments .

Q. What criteria validate the reliability of historical toxicity data for this compound?

- Methodological Answer : Assess whether original studies followed OECD guidelines (e.g., GLP compliance, adequate sample sizes). Check for peer review and replication in independent labs. Scrutinize methods for solvent controls (e.g., DMSO cytotoxicity thresholds) and endpoint relevance (e.g., apoptosis vs. necrosis markers). Modernize outdated protocols using OECD TG 423 or 425 frameworks .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.